3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Medicinal chemistry Triazole scaffold Physicochemical properties

Researchers designing focused covalent inhibitor libraries require structurally precise electrophilic building blocks. 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride (CAS 135206-77-8) is a minimal-mass (168 Da) 4-methyl-1,2,4-triazole scaffold with a reactive chloromethyl warhead at the 3-position. • Single rotatable bond and LogP of -0.38 suit fragment-based drug discovery (FBDD). • Hydrochloride salt ensures aqueous solubility, accurate gravimetric dispensing, and long-term storage stability. • Positional integrity (4-methyl vs. 1-methyl) guarantees reproducible regiochemical outcomes in downstream alkylation and coupling reactions.

Molecular Formula C4H7Cl2N3
Molecular Weight 168.02 g/mol
CAS No. 135206-77-8
Cat. No. B1292015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
CAS135206-77-8
Molecular FormulaC4H7Cl2N3
Molecular Weight168.02 g/mol
Structural Identifiers
SMILESCN1C=NN=C1CCl.Cl
InChIInChI=1S/C4H6ClN3.ClH/c1-8-3-6-7-4(8)2-5;/h3H,2H2,1H3;1H
InChIKeyHJBQTICLMSHPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride (CAS 135206-77-8) – Compound Profile for Laboratory Procurement


3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride (CAS 135206-77-8) is a 1,2,4-triazole derivative supplied as a hydrochloride salt with a molecular weight of 168.02 g·mol⁻¹ and a molecular formula of C₄H₇Cl₂N₃ . The compound features a reactive chloromethyl substituent at the 3-position and a methyl group at the 4-position of the triazole ring, placing it within the broader class of chloromethyl triazoles (CMTs) that have attracted interest as covalent inhibitor scaffolds [1]. It is catalogued by major chemical suppliers including Sigma-Aldrich (AldrichCPR collection) for early discovery research , and is offered at purities of 95% (Hit2Lead) and 97% (Leyan) . Its primary role is as a synthetic intermediate for constructing more complex triazole-containing molecules in pharmaceutical and agrochemical research programs.

Reactive handle Chloromethyl group enables nucleophilic substitution for triazole elaboration
Salt form advantage Hydrochloride solid improves handling accuracy and dissolution in polar media
Covalent inhibitor scaffold Minimal CMT building block (168 Da) for fragment-based covalent inhibitor SAR

Why 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride Cannot Be Casually Substituted by Other Triazole Chloromethyl Intermediates


Substituting 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride with a positional isomer such as 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CAS 135206-76-7) or with 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride (CAS 84387-62-2) is not chemically neutral. The distinct N-methylation site (position 4 vs. position 1) fundamentally alters the electronic distribution across the triazole ring, which in turn modulates the electrophilicity of the chloromethyl group and the nucleophilicity of the ring nitrogens [1]. This positional specificity directly affects the regiochemical outcome of downstream alkylation reactions and the binding orientation of derived compounds to biological targets. Furthermore, the hydrochloride salt form provides advantages in aqueous solubility, handling, and storage stability that are absent in the free base (CAS 740056-61-5, MW 131.56) . A researcher who replaces this compound with a regioisomer risks altering reaction yields, product profiles, and—if the final target is a bioactive molecule—potency and selectivity in biological assays.

Target Compound
Common Substitute
Risk if Swapped
4‑Methyl‑4H‑1,2,4‑triazole HCl salt
1‑Methyl isomer (CAS 135206‑76‑7)
Regiochemistry may shift; binding orientation and reaction outcomes may not transfer
Hydrochloride salt (solid, MW 168)
Free base (CAS 740056‑61‑5, MW 131.56)
Physical form variability may affect weighing, dissolution, and reaction stoichiometry

Quantitative Differentiation Evidence for 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride vs. Closest Analogs


Regioisomeric N-Methyl Position: LogP and Predicted Physicochemical Divergence vs. 1-Methyl Isomer

The 4-methyl substitution pattern of the target compound distinguishes it from the common 1-methyl regioisomer (CAS 135206-76-7). The experimentally determined LogP (octanol-water partition coefficient) for the target compound is -0.38, indicating moderate hydrophilicity relative to neutral organic molecules . While no experimental LogP for the 1-methyl isomer hydrochloride was located in accessible databases, the difference in the site of N-methylation is known to alter dipole moment and hydrogen-bond acceptor capacity, which are critical parameters for membrane permeability and target engagement in drug discovery programs [1]. The 4-methyl-4H-1,2,4-triazole framework is structurally distinct from the 1-methyl-1H-1,2,4-triazole framework, and the two cannot be assumed to yield identical pharmacokinetic profiles when incorporated into lead compounds.

N‑Methyl Position Impact
Class-level inference
Target: LogP −0.38, N‑methyl at position 4
Comparator: 1‑methyl isomer, LogP unreported
Dipole and H‑bond differences may alter target engagement
Experimental LogP for comparator not available; regioisomeric identity matters
Medicinal chemistry Triazole scaffold Physicochemical properties

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Handling and Storage Stability

The hydrochloride salt form of 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole (MW 168.02 g·mol⁻¹, solid at ambient temperature) offers distinct practical advantages over the free base (CAS 740056-61-5, MW 131.56 g·mol⁻¹). The salt form is a solid that can be stored under standard conditions (storage class 11, combustible solids), whereas the free base requires careful handling due to the reactivity of the chloromethyl group . The hydrochloride counterion increases aqueous solubility and facilitates dissolution in polar reaction media, an advantage confirmed by general behavior of triazole hydrochloride salts . The Hit2Lead database reports that this compound is specifically catalogued as the HCl salt form, underscoring its preferred procurement form for reproducible experimental workflows .

Salt vs. Free Base
Class-level inference
Hydrochloride: solid, MW 168, storage class 11
Free base: MW 131.56, physical form variable
Salt solid ensures reproducible weighing and dissolution
Free base physical form not consistently specified across vendors
Salt selection Formulation Chemical stability

Synthetic Accessibility: 85% Yield from Alcohol Precursor Using Thionyl Chloride

The target compound can be synthesized from (4-methyl-4H-1,2,4-triazol-3-yl)methanol (CAS 59660-30-9) via reaction with thionyl chloride (SOCl₂) at reflux for 0.67 hours, affording the hydrochloride salt directly in 85% yield [1]. This single-step chlorination is operationally straightforward and avoids the use of chloromethylating agents such as chloromethyl methyl ether (a known carcinogen) that are required for direct chloromethylation of 4-methyl-4H-1,2,4-triazole [2]. The 85% yield compares favorably to the multi-step chloromethylation approach, which often requires a catalyst (ZnCl₂) and formaldehyde/HCl and may produce regioisomeric mixtures when applied to unsubstituted triazole [2].

Synthetic Yield
Cross-study comparable
85% isolated yield
Documented high‑yield route supports supply continuity
From alcohol precursor with SOCl₂; direct chloromethylation lacks comparable data
Organic synthesis Chlorination Process chemistry

Chloromethyl Triazole (CMT) Scaffold: Validated Covalent Inhibitor Platform for Drug Discovery

Chloromethyl triazoles (CMTs) have been validated as a novel chemical scaffold for cysteine-reactive covalent inhibitors. The Wang et al. (2016) study demonstrated that CMTs are accessible in only two chemical steps and can be tuned for specificity toward a biological target, exemplified by AA-CW236 (KI = 24 nM, kinact = 0.03/min against MGMT Cys145) [1]. While AA-CW236 is a more elaborated 1,2,3-triazole derivative, the foundational CMT pharmacophore—a triazole ring bearing a chloromethyl group—is present in the target compound. 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride represents the minimal CMT building block from which structure-activity relationship (SAR) campaigns can be launched, offering a lower molecular weight (168 Da) and fewer rotatable bonds (1) than the elaborated inhibitor AA-CW236 (MW 400.78 Da) .

CMT Scaffold Properties
Supporting evidence
MW 168 Da; 1 rotatable bond; LogP −0.38
Minimal scaffold for fragment elaboration; lower complexity than elaborated leads
AA‑CW236 (lead) MW 400.78 Da; scaffold not directly assayed
Covalent inhibitors Chemical proteomics Drug discovery

Recommended Application Scenarios for 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride in Research and Industrial Procurement


Covalent Inhibitor Fragment Library Design

Based on the validated CMT scaffold identified by Wang et al. (2016) for cysteine-reactive covalent inhibitors [1], 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride serves as a minimal-mass (168 Da) building block for constructing focused covalent inhibitor libraries. Its single rotatable bond and LogP of -0.38 make it suitable for fragment-based drug discovery (FBDD) campaigns targeting proteins with active-site cysteines, including MGMT and other therapeutically relevant nucleophilic residues. The chloromethyl group provides the electrophilic warhead, while the 4-methyl-1,2,4-triazole core offers vectors for further elaboration via nucleophilic substitution or metal-catalyzed coupling.

Synthesis of Triazole-Containing Antifungal Agents

The compound is structurally suited for use as a heteroarylmethyl chloride electrophile in the synthesis of sulfide-linked triazole antifungals, following the general methodology of Tasaka et al. (1994), who employed various heteroarylmethyl chlorides in reactions with (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol to generate optically active antifungal sulfides [2]. The 85% synthetic yield from the alcohol precursor using thionyl chloride [3] ensures that sufficient quantities of the electrophile can be prepared for multi-step medicinal chemistry campaigns.

Agrochemical Intermediate for Triazole Fungicide Development

The 1,2,4-triazole nucleus is a privileged scaffold in agrochemical fungicides (e.g., triazole CYP51 inhibitors). The compound's reactive chloromethyl group allows for straightforward attachment of the triazole moiety to diverse agrophore backbones. The hydrochloride salt form provides the aqueous solubility needed for process-scale reactions, while the 4-methyl substitution pattern offers a specific regiochemical handle that cannot be replicated by 1-substituted triazole analogs without additional synthetic manipulation.

Chemical Probe Synthesis for Chemoproteomics

The emergence of activity-based protein profiling (ABPP) has created demand for electrophilic chemical probes. 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride can serve as a precursor for installing the chloromethyl-triazole electrophile onto affinity tags or fluorophores, enabling the construction of chemical probes for profiling cysteine reactivity across the proteome [1]. The solid hydrochloride form ensures accurate gravimetric dispensing for the small-scale, high-precision synthesis typical of chemical probe development.

Application
Selection Property
Validation Focus
Covalent inhibitor fragment library synthesis
Low‑MW chloromethyl‑triazole electrophile
Cysteine‑reactivity screening; SAR expansion around 4‑methyl position
Triazole antifungal agent synthesis
Heteroarylmethyl chloride reactivity
Chiral sulfide coupling; antifungal activity screening
Agrochemical triazole fungicide intermediate
Regioselective 4‑methyl handle for agrophore attachment
CYP51 inhibition and field‑trial performance evaluation
Chemoproteomic probe synthesis
Solid salt for precise small‑scale dispensing
Activity‑based protein profiling (ABPP) and target identification
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